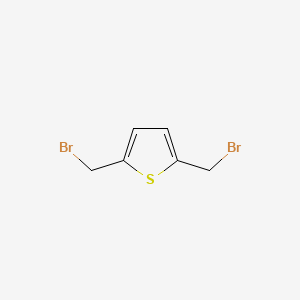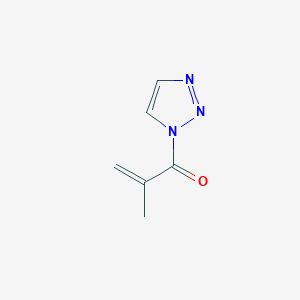![molecular formula C17H27NO2 B14595663 N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine CAS No. 61096-91-1](/img/structure/B14595663.png)
N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine is an organic compound characterized by the presence of a decyloxy group attached to a phenyl ring, which is further connected to a methylidene group and a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(decyloxy)benzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol-water mixture. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets through its hydroxylamine moiety. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
- N-{[4-(Methoxy)phenyl]methylidene}hydroxylamine
- N-{[4-(Ethoxy)phenyl]methylidene}hydroxylamine
- N-{[4-(Butoxy)phenyl]methylidene}hydroxylamine
Comparison: N-{[4-(Decyloxy)phenyl]methylidene}hydroxylamine is unique due to the presence of the decyloxy group, which imparts distinct hydrophobic properties compared to its shorter alkoxy analogs. This difference can influence its solubility, reactivity, and interaction with biological membranes, making it suitable for specific applications where longer alkyl chains are advantageous.
Propiedades
Número CAS |
61096-91-1 |
|---|---|
Fórmula molecular |
C17H27NO2 |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
N-[(4-decoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C17H27NO2/c1-2-3-4-5-6-7-8-9-14-20-17-12-10-16(11-13-17)15-18-19/h10-13,15,19H,2-9,14H2,1H3 |
Clave InChI |
MNOJWBFNMCTBBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)
![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)





